molecular formula C10H12N2O B3057388 3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo- CAS No. 80065-99-2

3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo-

Cat. No. B3057388
CAS RN: 80065-99-2
M. Wt: 176.21 g/mol
InChI Key: XFALEPMMKPRCIU-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its unique chemical structure and properties make it a promising candidate for pharmaceutical research.

Scientific Research Applications

  • Synthetic Pathways Development : Showalter et al. (1981) explored synthetic pathways to various C-6 functionalized 1,2-dihydro-2-oxo-3-pyridinecarbonitriles starting from a related compound. This research shows the versatility of such compounds in chemical synthesis (Showalter, Domagala, & Sanchez, 1981).

  • Chemical Reactions and Synthesis : The work by Azuma et al. (2003) focused on the chlorination of a related compound and its reactions with alkyl- and arylamines, highlighting its reactivity and potential in creating diverse chemical structures (Azuma, Morone, Nagayama, Kawamata, & Sato, 2003).

  • Efficient Synthesis Methods : Mathews et al. (2008) presented effective synthesis methods for certain pyridinecarbonitriles, demonstrating the compound's utility in creating complex molecular structures (Mathews et al., 2008).

  • Structural and Optical Properties Analysis : Cetina et al. (2010) synthesized and analyzed the structural features of pyridine derivatives using various spectroscopic techniques, contributing to our understanding of the compound's physical and chemical properties (Cetina, Tranfić, Sviben, & Jukić, 2010).

  • Junction Characteristics in Pyrazolo Pyridine Derivatives : Zedan, El-Taweel, and El-Menyawy (2020) studied the thermal, structural, optical, and diode characteristics of pyridine derivatives, demonstrating the compound's potential in electronic device applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. These reactions can result in changes to the function of the target, which can influence various physiological processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. It may interact with enzymes and receptors involved in these pathways, leading to downstream effects that can influence cellular function .

Pharmacokinetics

Similar compounds are known to be absorbed, distributed, metabolized, and excreted by the body in various ways . The compound’s ADME properties can impact its bioavailability, determining how much of the compound reaches its target sites in the body.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. These effects can range from changes in enzyme activity to alterations in cellular signaling .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body . Additionally, the compound’s stability may be affected by exposure to light or oxygen .

properties

IUPAC Name

6-(2-methylpropyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)5-9-4-3-8(6-11)10(13)12-9/h3-4,7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALEPMMKPRCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500800
Record name 6-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo-

CAS RN

80065-99-2
Record name 6-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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